molecular formula C13H18ClF3N2O B565552 Mabuterol-d9 CAS No. 1246819-58-8

Mabuterol-d9

Cat. No.: B565552
CAS No.: 1246819-58-8
M. Wt: 319.8
InChI Key: JSJCTEKTBOKRST-GQALSZNTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mabuterol-d9 involves multiple steps, starting with the halogenation of 2-(Trifluoromethyl)aniline with iodine and sodium bicarbonate to produce 2-Amino-5-Iodobenzotrifluoride. This intermediate undergoes several transformations, including protection with acetic anhydride, nucleophilic aromatic displacement with copper(I) cyanide, and hydrolysis of the nitrile and protecting group. Subsequent halogenation with chlorine and thionyl chloride, followed by treatment with diethyl malonate, leads to the formation of 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone. The final steps involve halogenation with bromine, treatment with tert-butylamine, and reduction of the ketone with sodium borohydride to yield Mabuterol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and isotopic abundance. The process involves rigorous quality control measures, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm the structure and isotopic abundance .

Chemical Reactions Analysis

Types of Reactions

Mabuterol-d9 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (chlorine, bromine) and nucleophiles (amines, cyanides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Mabuterol-d9 is widely used in scientific research due to its stable isotope labeling. Applications include:

Mechanism of Action

Mabuterol-d9 exerts its effects by stimulating beta-2 adrenergic receptors, leading to the activation of adenyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A. This cascade results in the relaxation of smooth muscle cells, particularly in the bronchial passages, making it useful in the treatment of asthma and other respiratory conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mabuterol-d9 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in research settings where accurate measurement and analysis are crucial .

Properties

IUPAC Name

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClF3N2O/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7/h4-5,10,19-20H,6,18H2,1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJCTEKTBOKRST-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016400
Record name Mabuterol-d9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246819-58-8
Record name Mabuterol-d9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of synthesizing deuterated analogues of drugs like Mabuterol?

A1: Synthesizing deuterated analogues, such as Mabuterol-d9, holds significant value in pharmaceutical research. The incorporation of deuterium, a stable isotope of hydrogen, can alter the pharmacokinetic properties of a drug. This is primarily due to the kinetic isotope effect, where the heavier deuterium forms stronger bonds compared to hydrogen. This can lead to slower metabolism and increased drug half-life, potentially enhancing efficacy and reducing dosing frequency. Additionally, deuterated compounds are valuable tools in analytical chemistry, particularly in mass spectrometry, for tracing metabolic pathways and conducting quantitative analyses. []

Q2: The article mentions the use of "liquid chromatography-tandem mass spectrometry" to confirm the structure and isotopic abundance of the synthesized compounds. Could you elaborate on the role of this technique?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique widely employed in pharmaceutical analysis for identifying and quantifying compounds within a mixture. In the context of this study, LC-MS/MS served two primary purposes. First, it separated the synthesized deuterated Mabuterol (this compound) from any potential impurities or byproducts generated during synthesis. Secondly, the mass spectrometer accurately measured the mass-to-charge ratio of the separated this compound, confirming its molecular weight and the degree of deuterium incorporation, thereby verifying the isotopic abundance. []

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